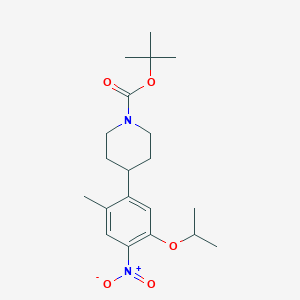

Tert-butyl 4-(5-isopropoxy-2-methyl-4-nitrophenyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC15888985

Molecular Formula: C20H30N2O5

Molecular Weight: 378.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H30N2O5 |

|---|---|

| Molecular Weight | 378.5 g/mol |

| IUPAC Name | tert-butyl 4-(2-methyl-4-nitro-5-propan-2-yloxyphenyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C20H30N2O5/c1-13(2)26-18-12-16(14(3)11-17(18)22(24)25)15-7-9-21(10-8-15)19(23)27-20(4,5)6/h11-13,15H,7-10H2,1-6H3 |

| Standard InChI Key | SUNHPCGOAFTOJC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1C2CCN(CC2)C(=O)OC(C)(C)C)OC(C)C)[N+](=O)[O-] |

Introduction

Chemical Identification and Structural Characteristics

The compound features a piperidine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) group and at the 4-position with a 5-isopropoxy-2-methyl-4-nitrophenyl moiety. The nitro group at the para position of the phenyl ring enhances electrophilicity, while the isopropoxy and methyl groups contribute to steric and electronic modulation.

Structural Analysis

X-ray crystallography data is unavailable in the provided sources, but inferred structural features include:

-

Piperidine Ring: Adopts a chair conformation, with the Boc group at the axial position to minimize steric hindrance.

-

Aromatic Substituents: The nitro group at C4 of the phenyl ring creates electron-deficient regions, facilitating nucleophilic aromatic substitution reactions. The isopropoxy group at C5 and methyl group at C2 introduce steric bulk, influencing regioselectivity in further derivatizations.

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of tert-butyl 4-(5-isopropoxy-2-methyl-4-nitrophenyl)piperidine-1-carboxylate typically involves multi-step protocols:

Step 1: Nitration of Precursor Phenols

A precursor phenol undergoes nitration using concentrated HNO<sub>3</sub> in H<sub>2</sub>SO<sub>4</sub> at 0–5°C to introduce the nitro group. Controlled temperature prevents over-nitration.

Step 2: Etherification

The phenolic hydroxyl group is alkylated with isopropyl bromide in the presence of K<sub>2</sub>CO<sub>3</sub> to form the isopropoxy substituent.

Step 3: Piperidine Coupling

A Buchwald-Hartwig amination or Ullmann coupling links the aromatic ring to the piperidine backbone. Pd-based catalysts (e.g., Pd(OAc)<sub>2</sub>) and ligands (e.g., BINAP) are employed under inert atmospheres.

Step 4: Boc Protection

The piperidine nitrogen is protected with di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O) in dichloromethane (DCM) using DMAP as a catalyst .

Representative Reaction Conditions

| Parameter | Value |

|---|---|

| Nitration Temperature | 0–5°C |

| Etherification Solvent | DMF |

| Coupling Catalyst | Pd(OAc)<sub>2</sub>/BINAP |

| Boc Protection Time | 12–24 h |

Key Challenges

-

Regioselectivity: Competing nitration at ortho/meta positions requires precise stoichiometry.

-

Steric Hindrance: Bulky substituents (isopropoxy, Boc) necessitate optimized coupling conditions to avoid low yields .

Physicochemical Properties

Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

| Solubility | Low in H<sub>2</sub>O; soluble in DCM, DMF | |

| LogP | ~3.2 (estimated) |

The compound’s hydrophobicity (LogP ≈ 3.2) suggests moderate membrane permeability, favorable for central nervous system (CNS) drug candidates.

Spectroscopic Data

-

IR Spectrum: Peaks at 1700 cm<sup>−1</sup> (C=O stretch, Boc), 1520 cm<sup>−1</sup> (NO<sub>2</sub> asymmetric stretch).

-

NMR (¹H): δ 1.45 ppm (s, 9H, Boc), δ 4.55 ppm (m, 1H, isopropoxy CH), δ 7.25 ppm (s, 1H, aromatic H).

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The Boc group serves as a transient protective moiety, enabling selective functionalization of the piperidine nitrogen. Subsequent deprotection with TFA yields primary amines for further coupling .

Biological Activity

While direct pharmacological data is limited, structural analogs demonstrate:

-

Dopamine Receptor Modulation: Piperidine derivatives interact with D<sub>2</sub>/D<sub>3</sub> receptors, suggesting potential antipsychotic applications.

-

Anticancer Activity: Nitroaromatic compounds exhibit pro-drug properties, undergoing enzymatic reduction to cytotoxic amines.

| Aspect | Guidance |

|---|---|

| Personal Protective Equipment (PPE) | Gloves, goggles, lab coat |

| Ventilation | Fume hood required |

| Storage | Cool, dry place away from oxidizers |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume